molecular formula C9H13BrN2 B1525249 5-Bromo-N-isopropyl-3-methyl-2-pyridinamine CAS No. 1219957-36-4

5-Bromo-N-isopropyl-3-methyl-2-pyridinamine

Cat. No.: B1525249
CAS No.: 1219957-36-4
M. Wt: 229.12 g/mol
InChI Key: UBTGFSNUUQKKAY-UHFFFAOYSA-N
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Description

5-Bromo-N-isopropyl-3-methyl-2-pyridinamine (CAS 1219957-36-4) is a pyridine-based chemical intermediate with a molecular formula of C9H13BrN2 and a molecular weight of 229.12 g/mol . This compound is characterized by the presence of both a bromine atom and an isopropylamino group on its pyridine ring, making it a valuable scaffold for constructing more complex molecules via metal-catalyzed cross-coupling reactions. Pyridine derivatives like this amine are pivotal in medicinal chemistry and materials science research. Specifically, 5-bromo-2-methylpyridin-3-amine, a closely related compound, has been utilized as a key starting material in palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel bi-aryl pyridine derivatives . These synthetic approaches are fundamental for drug discovery efforts, as pyridine-based compounds are known to exhibit a range of biological activities, including antimicrobial and anti-thrombolytic properties . The bromine substituent on the pyridine ring serves as an excellent leaving group, enabling efficient functionalization of the core structure to explore structure-activity relationships. For optimal stability, this product should be stored sealed in a dry environment at 2-8°C for near-term use, or at -20°C for longer-term preservation (1-2 years) . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) and adhere to standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE) to prevent skin contact, inhalation, or ingestion .

Properties

IUPAC Name

5-bromo-3-methyl-N-propan-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-6(2)12-9-7(3)4-8(10)5-11-9/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTGFSNUUQKKAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Complex Molecules
5-Bromo-N-isopropyl-3-methyl-2-pyridinamine serves as a versatile building block in the synthesis of more complex organic compounds. Its bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of different functional groups into the pyridine ring, which is crucial for developing novel pharmaceuticals and agrochemicals .

Catalysis in Organic Reactions
This compound can participate in palladium-catalyzed reactions such as Suzuki cross-coupling, where it is used to synthesize various aryl-substituted pyridine derivatives. These derivatives have shown potential in applications ranging from drug discovery to materials science .

Biological Research Applications

Drug Development
The compound is being investigated for its potential as an intermediate in the synthesis of therapeutic agents targeting neurological disorders and inflammatory conditions. Its structural properties may enhance binding affinity to biological targets, making it a candidate for drug design .

Biological Probes
this compound can be utilized to design biological probes that study enzyme activities or protein interactions. These probes are essential for understanding biochemical pathways and developing targeted therapies.

Material Science Applications

Advanced Materials
In material science, this compound is being explored for its role in creating polymers and coatings with specific properties. The unique combination of bromine and isopropyl groups enhances the material's chemical stability and reactivity, making it suitable for various industrial applications .

Case Study 1: Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyridine derivatives, including this compound. In vitro tests have shown that derivatives can inhibit COX-2 enzyme activity, which is crucial for developing anti-inflammatory drugs .

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index
This compound4.740.875.44
Celecoxib5.460.787.23
Diclofenac sodium6.741.106.12

This table illustrates the compound's relative potency compared to established anti-inflammatory drugs.

Case Study 2: Antimicrobial Activity

Research has demonstrated that pyridine derivatives exhibit antimicrobial properties against various pathogens. The structural modifications provided by compounds like this compound enhance their efficacy against Gram-negative bacteria, making them candidates for further development in antimicrobial therapies .

Mechanism of Action

The mechanism by which 5-Bromo-N-isopropyl-3-methyl-2-pyridinamine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents at positions 2, 3, and 5 of the pyridine ring, impacting molecular weight, polarity, and biological activity.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
5-Bromo-N-isopropyl-3-methyl-2-pyridinamine C₉H₁₃BrN₂* Br (5), CH₃ (3), N-iPr (2) ~243.1 Intermediate for drug synthesis
5-Bromo-2-morpholinopyridin-3-amine C₉H₁₂BrN₃O Br (5), morpholine (2), NH₂ (3) 258.1 Potential kinase inhibitor
5-Bromo-3-methyl-N,N-dipropyl-2-pyridinamine C₁₂H₁₉BrN₂ Br (5), CH₃ (3), N-(Pr)₂ (2) 271.2 Agrochemical precursor
5-Amino-3-bromo-2-methylpyridine C₆H₇BrN₂ Br (3), CH₃ (2), NH₂ (5) 201.0 Antibacterial agent candidate
2-Bromo-3-methylpyridine C₆H₆BrN Br (2), CH₃ (3) 172.0 Solvent in organic synthesis

*Estimated based on analogs.

Key Observations:
  • Lipophilicity : Bulky substituents (e.g., N,N-dipropyl in ) increase lipophilicity compared to smaller groups (e.g., NH₂ in ).
  • Biological Activity : Morpholine-containing analogs () are associated with kinase inhibition due to hydrogen-bonding capabilities, while the target compound’s isopropyl group may optimize blood-brain barrier penetration.

Biological Activity

5-Bromo-N-isopropyl-3-methyl-2-pyridinamine is a chemical compound that has garnered attention for its potential biological activities. With the molecular formula C9H13BrN2C_9H_{13}BrN_2, this compound features a bromine atom at the 5th position and isopropyl and methyl groups attached to the nitrogen and carbon atoms, respectively. This unique structure may confer various biological properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi. The compound's mechanism of action appears to involve the inhibition of key enzymes necessary for microbial growth, although specific targets remain to be fully elucidated.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. It has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Preliminary data suggest that it may have comparable efficacy to established anti-inflammatory drugs such as indomethacin and celecoxib.

Table 1: Inhibition of COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)
This compoundTBDTBDTBD
Indomethacin9.17TBDTBD
Celecoxib5.460.787.23

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, including breast and lung cancer models. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with caspase pathways.

Case Study: Apoptosis Induction

In a recent study, the compound was shown to significantly increase the levels of active caspases, indicating its potential as a pro-apoptotic agent. The results highlighted that treatment with the compound led to increased sub-G1 phase cell populations, suggesting effective induction of apoptosis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyridine ring have been explored to enhance potency and selectivity against specific biological targets.

Table 2: SAR Analysis of Pyridine Derivatives

CompoundBiological Activity
This compoundAntimicrobial, Anti-inflammatory, Anticancer
5-Bromo-N-methyl-3-methyl-2-pyridinamineModerate Anticancer
5-Bromo-N-isobutyl-3-methyl-2-pyridinamineLow Antimicrobial

Preparation Methods

Halogenation and Formation of 5-Bromo-2-methylpyridine Precursors

One common approach starts with the synthesis of 5-bromo-2-methylpyridine intermediates, which serve as key precursors for further amination and N-alkylation.

  • Method Using 6-Methyl-3-pyridinecarboxylic Acid
    The synthesis begins with 6-methyl-3-pyridinecarboxylic acid, which is esterified with ethanol under acidic conditions (30–80°C) to form the ethyl ester. This is then subjected to bromination using a copper(I) bromide and hydrobromic acid system in the presence of sodium nitrite at controlled temperatures (0 to 10°C). The reaction yields 5-bromo-2-methylpyridine with yields ranging from 50% to 67% and melting point around 33–34°C. The process avoids formation of 3-position isomers, reducing separation difficulties.
Step Reagents/Conditions Yield (%) Notes
Esterification 6-methyl-3-pyridinecarboxylic acid, ethanol, acid catalyst, 30–80°C - Formation of ethyl ester
Bromination CuBr, 48% HBr, saturated NaNO2, 0–10°C 50–67 Selective bromination at 5-position

Amination to Introduce the 2-Amino Group

The 5-bromo-2-methylpyridine intermediate is then converted to the corresponding 5-bromo-2-aminopyridine derivative.

  • Reduction of Nitro Precursors
    5-Bromo-N-methyl-3-nitropyridin-2-amine can be reduced to 5-bromo-N2-methylpyridine-2,3-diamine using various reducing agents such as iron powder with ammonium chloride in ethanol/water under reflux for 2 hours, or tin(II) chloride dihydrate in ethanol at 20–80°C for 3.5–4 hours. These methods achieve yields up to 100% over two steps, with purification by filtration and extraction.
Reducing Agent Solvent Temp & Time Yield (%) Purification Method
Iron + NH4Cl EtOH/H2O Reflux, 2 h ~100 Filtration, extraction
SnCl2·2H2O Ethanol 20–80°C, 3.5–4 h 77–103 Extraction, drying
Pt/C + H2 + NH4VO3 THF/EtOH/H2O 20–45°C, 1.5 h High Filtration, concentration

N-Isopropylation of the 2-Amino Group

The final step involves the selective alkylation of the 2-amino group with an isopropyl moiety.

  • Directed Group Strategy and Metal-Catalyzed Alkylation
    A patented process describes the use of a directing group on the amine nitrogen, such as 1,1-dimethoxy-N,N-dimethylmethanamine, to form a formimidamide intermediate. This intermediate undergoes methylation via reaction with methyl zinc compounds in the presence of a nickel catalyst, followed by hydrolysis to regenerate the amine functionality. This methodology can be adapted for isopropylation by replacing the methyl zinc reagent with an isopropyl zinc compound or salt under similar catalytic conditions.
Step Reagents/Conditions Purpose
Protection 1,1-dimethoxy-N,N-dimethylmethanamine Directing group formation
Alkylation Isopropyl zinc reagent, Ni catalyst C-N bond formation (N-isopropyl)
Hydrolysis Acidic hydrolysis Removal of directing group

Purification and Isolation Techniques

Purification of the final compound and intermediates typically involves:

  • Chromatography: Silica gel column chromatography using solvent gradients (e.g., ethyl acetate/hexanes) to separate isomers and impurities.
  • Crystallization: Recrystallization from suitable solvents to obtain pure crystalline products.
  • Filtration and Extraction: Use of Celite filtration to remove catalyst residues and aqueous/organic phase separations to isolate the product.

Summary Table of Preparation Methods

Stage Method/Reaction Type Reagents/Conditions Yield (%) Key Notes
5-Bromo-2-methylpyridine Bromination of 6-methyl-3-pyridinecarboxylic acid ester CuBr, HBr, NaNO2, 0–10°C 50–67 Avoids 3-position isomer formation
2-Amino group introduction Reduction of nitro precursor Fe/NH4Cl, EtOH/H2O reflux; or SnCl2·2H2O, EtOH ~77–100 Multiple reductants; high purity achievable
N-Isopropylation Directed group formation + Ni-catalyzed alkylation 1,1-dimethoxy-N,N-dimethylmethanamine, isopropyl zinc reagent, Ni catalyst Not explicitly reported Adapted from methylation protocols; hydrolysis removes directing group

Research Findings and Considerations

  • The use of directing groups facilitates selective alkylation on the amine nitrogen, improving yield and regioselectivity.
  • Nickel-catalyzed alkylation with organozinc reagents is a mild and efficient method for introducing alkyl groups on aromatic amines.
  • Reduction of nitro groups to amines can be efficiently performed with multiple reductants; iron and tin(II) chloride methods are well-established and scalable.
  • Controlling reaction temperature and stoichiometry during bromination is critical to minimize isomer formation and maximize yield.
  • Purification by chromatography and crystallization ensures high purity suitable for further applications.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient).

Table 1 : Comparison of Synthetic Conditions for Analogous Compounds

PrecursorAmine SourceBase/SolventYield (%)Reference
2,5-Dibromo-3-methylpyridineCyclohexylamineK₂CO₃/DMF65–70
5-Bromopyridin-2-amine3,4-DimethoxybenzaldehydeNaBH₃CN/MeOH78

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer :
Key techniques include:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC. For example, the isopropyl group shows a triplet (δ 1.2–1.4 ppm, CH₃) and septet (δ 3.5–4.0 ppm, CH). Bromine’s inductive effect deshields adjacent protons (e.g., pyridine C5-Br leads to downfield shifts in C4/C6 protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 257.05 (C₉H₁₄BrN₂⁺).
  • X-ray Crystallography : Resolve structural ambiguities (e.g., hydrogen bonding patterns, as seen in centrosymmetric dimers of related compounds ).

Table 2 : Typical ¹H NMR Shifts for Key Protons

Proton Positionδ (ppm)Multiplicity
Pyridine C6-H8.2–8.5Singlet
Isopropyl CH3.5–4.0Septet
Isopropyl CH₃1.2–1.4Triplet
N–H (if present)5.0–5.5Broad

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?

Answer :
Contradictions often arise from rotational isomers, tautomerism, or solvent effects. Methodological approaches include:

  • Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation of the isopropyl group).
  • 2D NMR (COSY, NOESY) : Confirm connectivity and spatial interactions. For example, NOE correlations between the isopropyl CH₃ and pyridine C3-CH₃ can confirm substituent orientation .
  • X-ray Diffraction : Resolve ambiguities in regiochemistry, as demonstrated for 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, where hydrogen bonding (N–H···N) clarified dimeric packing .

Case Study :
In a synthesis of a related compound, conflicting NMR signals for N–H protons were resolved via deuterium exchange experiments and IR spectroscopy (absence of N–H stretch at ~3300 cm⁻¹ confirmed alkylation completeness) .

Advanced: How to design experiments to study substituent effects on bioactivity?

Q. Answer :

  • Structural Modifications : Synthesize analogs with varying N-substituents (e.g., ethyl, benzyl) and compare bioactivity. For example, N-benzyl derivatives exhibit enhanced lipophilicity, potentially improving membrane permeability .
  • In Silico Modeling : Perform docking studies to predict binding affinity (e.g., using PyRx or AutoDock) based on the bromine atom’s role as a hydrogen bond acceptor .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR.

Table 3 : Hypothetical Bioactivity Data for Analogs

SubstituentIC₅₀ (µM)LogPReference
Isopropyl (target)12.32.8
Benzyl8.73.5
Cyclohexyl15.63.1

Advanced: What strategies optimize reaction yields and purity?

Q. Answer :

  • DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. acetonitrile), and base (e.g., K₂CO₃ vs. Cs₂CO₃) to identify optimal conditions .
  • Continuous Flow Chemistry : Scale up while minimizing side reactions (e.g., dimerization) .
  • Purification : Use preparative HPLC with C18 columns (MeCN/H₂O + 0.1% TFA) for challenging separations.

Example :
A reductive amination protocol achieved 78% yield by maintaining strict anhydrous conditions and slow addition of NaBH₃CN .

Advanced: How does bromine’s electronic effects influence reactivity in cross-coupling reactions?

Answer :
The C5-bromine atom activates the pyridine ring for Suzuki-Miyaura couplings by increasing electron-withdrawing effects, facilitating oxidative addition with palladium catalysts. Key considerations:

  • Catalyst Selection : Pd(PPh₃)₄ for aryl boronic acids; XPhos for sterically hindered partners.
  • Solvent/Base : Use DME/H₂O with K₂CO₃ for mild conditions .

Mechanistic Insight :
Bromine’s -I effect lowers the LUMO energy of the pyridine ring, accelerating transmetallation steps. This is corroborated by faster reaction rates in brominated vs. chlorinated analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-N-isopropyl-3-methyl-2-pyridinamine
Reactant of Route 2
Reactant of Route 2
5-Bromo-N-isopropyl-3-methyl-2-pyridinamine

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